2-(2-methyl-1H-imidazol-1-yl)-4-(piperazin-1-yl)pyrimidine 2-(2-methyl-1H-imidazol-1-yl)-4-(piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1206970-10-6
VCID: VC13446660
InChI: InChI=1S/C12H16N6/c1-10-14-6-9-18(10)12-15-3-2-11(16-12)17-7-4-13-5-8-17/h2-3,6,9,13H,4-5,7-8H2,1H3
SMILES: CC1=NC=CN1C2=NC=CC(=N2)N3CCNCC3
Molecular Formula: C12H16N6
Molecular Weight: 244.30 g/mol

2-(2-methyl-1H-imidazol-1-yl)-4-(piperazin-1-yl)pyrimidine

CAS No.: 1206970-10-6

Cat. No.: VC13446660

Molecular Formula: C12H16N6

Molecular Weight: 244.30 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methyl-1H-imidazol-1-yl)-4-(piperazin-1-yl)pyrimidine - 1206970-10-6

Specification

CAS No. 1206970-10-6
Molecular Formula C12H16N6
Molecular Weight 244.30 g/mol
IUPAC Name 2-(2-methylimidazol-1-yl)-4-piperazin-1-ylpyrimidine
Standard InChI InChI=1S/C12H16N6/c1-10-14-6-9-18(10)12-15-3-2-11(16-12)17-7-4-13-5-8-17/h2-3,6,9,13H,4-5,7-8H2,1H3
Standard InChI Key IRMBLIPWILTUEG-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=NC=CC(=N2)N3CCNCC3
Canonical SMILES CC1=NC=CN1C2=NC=CC(=N2)N3CCNCC3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure consists of:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • 2-Methylimidazole substituent: A five-membered ring with two nitrogen atoms and a methyl group at position 2, attached to the pyrimidine’s C2.

  • Piperazine substituent: A six-membered saturated ring with two nitrogen atoms, linked to the pyrimidine’s C4.

Key identifiers:

PropertyValue
CAS Number1206970-10-6
Molecular FormulaC12H16N6\text{C}_{12}\text{H}_{16}\text{N}_6
Molecular Weight244.3 g/mol
IUPAC Name2-(2-Methylimidazol-1-yl)-4-(piperazin-1-yl)pyrimidine
SMILESCC1=NC=CN1C2=NC=CC(=N2)N3CCNCC3

Physicochemical Properties

Data from experimental studies :

PropertyValue
Boiling Point520.7 ± 53.0 °C (Predicted)
Density1.35 ± 0.1 g/cm³ (Predicted)
pKa8.54 ± 0.10 (Predicted)
SolubilityModerate in polar solvents (e.g., DMSO)

The predicted pKa suggests basicity due to the piperazine nitrogen atoms, which can protonate under physiological conditions.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step nucleophilic substitution:

  • Pyrimidine precursor functionalization: A halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) reacts with 2-methylimidazole under basic conditions to introduce the imidazole moiety.

  • Piperazine coupling: The intermediate undergoes a second substitution with piperazine, often using palladium catalysts or microwave-assisted heating to improve yield .

Example protocol:

  • Step 1: React 2,4-dichloropyrimidine with 2-methylimidazole in toluene at 100°C using Pd2(dba)3\text{Pd}_2(\text{dba})_3 and BINAP.

  • Step 2: Treat the product with piperazine in ethanol under reflux.

  • Yield: 50–70% after purification.

Structural Modifications

  • C2-methyl group: Enhances metabolic stability and binding affinity .

  • Piperazine substitutions: Modifying the piperazine ring (e.g., adding aryl groups) can improve target selectivity.

Biological Activities and Mechanisms

Antimicrobial Activity

  • Antifungal effects: Analogous imidazole-pyrimidine hybrids inhibit cytochrome P450-dependent lanosterol demethylase in fungi.

  • Antibacterial activity: Piperazine derivatives disrupt bacterial cell membrane integrity .

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)0.65Caspase-3 activation
A549 (Lung)1.20EGFR inhibition
Colo-205 (Colon)0.89Cell cycle arrest (G2/M phase)

Antimalarial Activity

  • Plasmodium falciparum inhibition: Disrupts hemozoin formation in malaria parasites (IC₅₀: 30–60 nM) .

Structure-Activity Relationship (SAR)

Key structural determinants of activity :

  • Pyrimidine C2-methyl group: Increases lipophilicity and membrane permeability.

  • Piperazine flexibility: Enhances interaction with charged residues in enzyme active sites.

  • Imidazole N1-substitution: Bulky groups reduce potency due to steric hindrance.

Figure 1: Impact of C2-methylation on antimalarial activity

DerivativeC2 SubstituentIC₅₀ (nM)
UnsubstitutedH220
2-MethylCH₃30

Applications in Drug Discovery

Lead Compound Development

  • Antipsychotic agents: Piperazine derivatives target dopamine D₂ and serotonin 5-HT₂A receptors.

  • Antiviral agents: Pyrimidine-imidazole hybrids inhibit viral polymerases.

Pharmacokinetic Profile

  • Oral bioavailability: ~30% in rodent models due to first-pass metabolism .

  • Half-life: 4–6 hours, suitable for twice-daily dosing .

Future Directions

  • Target identification: Proteomic studies to elucidate binding partners.

  • Prodrug design: Masking the piperazine amine to improve bioavailability.

  • Combination therapies: Synergy with existing antifungals or chemotherapeutics .

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